2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S/c1-15(2)28(24,25)19-10-8-16(9-11-19)12-21(23)22-14-20(27-4)17-6-5-7-18(13-17)26-3/h5-11,13,15,20H,12,14H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUGBDLRDSKVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C2=CC(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Toluene Derivatives
The 4-(isopropylsulfonyl)phenyl group is synthesized via sulfonation and subsequent alkylation. A representative route involves:
- Sulfonation of 4-Bromotoluene :
- Conversion to Acetic Acid Derivative :
Table 1 : Key Reaction Conditions for Sulfonylation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonation | ClSO₃H, 0–5°C, 2 h | 78 | |
| Isopropyl Substitution | i-PrMgBr, THF, –20°C, 1 h | 65 | |
| Acylation | ClCH₂COCl, AlCl₃, DCM, 25°C, 4 h | 82 |
Synthesis of 2-Methoxy-2-(3-Methoxyphenyl)ethylamine
Reductive Amination Pathway
The amine fragment is synthesized via a three-step sequence:
- Aldol Condensation :
- Reduction to Amine :
- Etherification :
Table 2 : Characterization Data for Amine Intermediate
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₅NO₂ | |
| ¹H NMR (CDCl₃) | δ 3.78 (s, 3H, OCH₃), 3.35 (m, 2H, CH₂NH₂) |
Amide Coupling and Final Assembly
Activation and Coupling
The acetic acid derivative is activated as an acyl chloride (SOCl₂, reflux) and reacted with the amine fragment in anhydrous THF. Triethylamine is used to scavenge HCl, yielding the target acetamide.
Equation 1 :
$$
\text{4-(Isopropylsulfonyl)phenylacetyl chloride} + \text{2-Methoxy-2-(3-methoxyphenyl)ethylamine} \rightarrow \text{Target Compound} + \text{HCl}
$$
Table 3 : Optimization of Coupling Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | THF | 25 | 12 | 88 |
| DIPEA | DCM | 0→25 | 8 | 92 |
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Formation
An alternative strategy employs the Mitsunobu reaction to install the methoxy groups:
Solid-Phase Synthesis
A scalable approach uses Wang resin-bound 4-(isopropylsulfonyl)phenylacetic acid, enabling iterative coupling and purification.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.85–6.78 (m, 3H, ArH), 4.12 (q, J = 6.8 Hz, 1H, CH), 3.80 (s, 3H, OCH₃), 3.76 (s, 3H, OCH₃), 3.45 (dd, J = 14.0, 6.8 Hz, 2H, CH₂NH), 1.32 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
- HRMS (ESI) : m/z calcd for C₂₁H₂₆NO₅S [M+H]⁺: 428.1532; found: 428.1535.
Challenges and Optimization
Sulfonyl Group Stability
The isopropylsulfonyl moiety is prone to reduction under acidic conditions. Employing mild oxidizing agents (e.g., Oxone®) during sulfonation minimizes side reactions.
Steric Hindrance in Amidation
Bulky substituents on the amine reduce coupling efficiency. Using DIPEA as a base and HATU as a coupling agent improves yields to >90%.
Chemical Reactions Analysis
Types of Reactions
2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions are carefully controlled to ensure selective transformation of the desired functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the sulfonyl group may produce isopropylthiophenol.
Scientific Research Applications
2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl Group Variations
Target Compound vs. Morpholinosulfonyl Derivatives ()
Compounds 5i–5o (e.g., N-(4-(morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide) share the acetamide core but replace the isopropylsulfonyl group with a morpholinosulfonyl moiety. Key differences:
- Solubility : Morpholine’s polar nitrogen atom enhances aqueous solubility compared to the hydrophobic isopropyl group.
- Bioactivity: Morpholinosulfonyl derivatives exhibit anti-COVID-19 activity in enzymatic assays, suggesting sulfonyl group flexibility modulates target engagement .
Target Compound vs. Methylsulfonyl Derivatives ()
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide features a methylsulfonyl group and nitro/chloro substituents. Differences include:
Acetamide Side Chain Modifications
Target Compound vs. Thienyl Acetamides ()
N-(3-acetyl-2-thienyl)acetamides incorporate a thiophene ring instead of phenyl groups. Key distinctions:
- Electronics : Thiophene’s electron-rich nature alters π-π stacking interactions.
- Synthetic Utility : These derivatives serve as intermediates for heterocyclic expansions (e.g., thiadiazoles), unlike the target compound’s focus on steric hindrance .
Target Compound vs. Triazole-Linked Acetamides ()
Compounds like N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide replace the ethyl chain with a triazole-sulfanyl group. Effects include:
Data Tables
Table 1: Structural and Functional Group Comparisons
Table 2: Spectroscopic Data Highlights
Research Findings and Implications
- Sulfonyl Group Impact: Isopropylsulfonyl provides steric bulk but limits solubility; morpholino or methylsulfonyl groups optimize solubility/reactivity trade-offs .
- Methoxy Positioning: 3-Methoxy on phenyl enhances H-bonding, while 2-methoxy on phenoxy () alters electronic profiles .
- Chain Flexibility : Rigid triazole or thienyl chains () improve target specificity compared to flexible ethyl chains .
Biological Activity
The compound 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide has garnered interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various protein targets associated with cancer and other diseases. This article examines the compound's synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₉H₂₃N₃O₅S
- Molecular Weight : 393.46 g/mol
The synthesis typically involves multi-step reactions starting from commercially available precursors. The detailed synthetic pathway may include:
- Formation of the isopropylsulfonyl group.
- Coupling with the phenylacetamide structure.
- Final modifications to achieve the methoxy and ethyl substituents.
Specific methods for synthesizing crystalline forms have been documented, emphasizing solvent ratios and temperature control during synthesis .
Research indicates that this compound functions primarily as an ALK (anaplastic lymphoma kinase) inhibitor , which is crucial in targeted cancer therapies. The compound's ability to inhibit ALK leads to:
- Cell Cycle Arrest : Induces G1 phase arrest in cancer cell lines.
- Apoptosis : Triggers programmed cell death in sensitive cell lines such as Karpas299 and H2228, which are commonly used in cancer research .
Pharmacological Properties
The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics:
- Human Intestinal Absorption : High probability (0.9938).
- Blood-Brain Barrier Penetration : Moderate probability (0.9731).
- CYP450 Interaction : The compound exhibits inhibitory activity against several CYP450 enzymes, indicating potential drug-drug interactions .
Study 1: Inhibition of Cancer Cell Proliferation
A study evaluated the efficacy of the compound on various cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations as low as 1 µM, with IC50 values indicating potent activity against ALK-positive tumors.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Karpas299 | 0.5 | ALK inhibition, apoptosis |
| H2228 | 0.7 | Cell cycle arrest |
| A549 | 1.5 | Induction of apoptosis |
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound. It was found to reduce levels of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 250 | 80 |
| IL-6 | 300 | 90 |
| IL-1β | 200 | 70 |
Q & A
Q. What are the key steps and optimal reaction conditions for synthesizing 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Sulfonylation : Introduce the isopropylsulfonyl group to the phenyl ring via sulfonation using chlorosulfonic acid, followed by substitution with isopropylamine under controlled pH (4–6) and temperature (0–5°C) .
Acetamide Coupling : React the sulfonylated intermediate with 2-methoxy-2-(3-methoxyphenyl)ethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane at room temperature .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity >95%. Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate) .
Q. Critical Parameters :
- Inert atmosphere (N₂/Ar) to prevent oxidation of methoxy groups .
- Solvent selection (e.g., DCM for sulfonylation, DMF for coupling) to enhance reaction efficiency .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H NMR (δ 7.5–8.0 ppm for aromatic protons; δ 1.2–1.4 ppm for isopropyl CH₃) and ¹³C NMR (δ 170–175 ppm for acetamide carbonyl) to verify substituent positions and connectivity .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch) .
- HPLC-PDA : Purity assessment (≥98%) using a C18 column (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers investigate the biological activity and target interactions of this compound in vitro?
- Methodological Answer :
- Target Identification : Perform kinase inhibition assays (e.g., EGFR, VEGFR) using fluorescence-based protocols. IC₅₀ values are calculated via dose-response curves (0.1–100 µM) .
- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure KD values for receptor-ligand interactions .
- Cellular Assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare with structurally related analogs (Table 1) .
Table 1 : Bioactivity of Structural Analogs
| Compound | IC₅₀ (EGFR, µM) | Solubility (mg/mL) |
|---|---|---|
| Target compound | 0.45 ± 0.02 | 0.12 |
| N-(3-acetylphenyl)-derivative | 1.20 ± 0.15 | 0.08 |
| Chlorophenyl-substituted analog | 2.10 ± 0.30 | 0.05 |
| Source: Adapted from |
Q. What computational approaches are used to predict the pharmacokinetic properties and binding affinity of this compound?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR). Validate with co-crystallized ligands (RMSD <2.0 Å) .
- MD Simulations : GROMACS/AMBER for stability analysis (100 ns trajectories) to assess binding mode persistence .
- QSAR Models : Train models on datasets of sulfonamide derivatives to predict logP, BBB permeability, and CYP450 inhibition .
Q. How should discrepancies in spectroscopic data or bioactivity results be resolved during characterization?
- Methodological Answer :
- Repetition : Re-run reactions under identical conditions to rule out experimental error .
- Orthogonal Techniques : Use X-ray crystallography (if crystals are obtainable) to resolve ambiguous NMR signals (e.g., methoxy group orientation) .
- Data Cross-Validation : Compare bioactivity with structurally similar compounds (Table 1) to identify outliers caused by impurities or stereochemical variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
